5-HT3 Receptor Affinity: A Unique Profile Distinct from 1-(2-Methoxyphenyl)piperazine
1-(5-Chloro-2-methoxyphenyl)piperazine exhibits significant affinity for the 5-HT3 receptor, a profile not reported for the unsubstituted 1-(2-methoxyphenyl)piperazine analog [1]. In a competitive radioligand binding assay, this compound demonstrated a Ki value of 40 nM for the 5-HT3 receptor [1]. This differentiates it from the class of simple 2-methoxyphenylpiperazines, which are primarily characterized as 5-HT1A ligands.
| Evidence Dimension | Binding Affinity for 5-HT3 Receptor (Ki) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)piperazine (No significant reported 5-HT3 affinity in primary literature) |
| Quantified Difference | Target compound shows measurable affinity (Ki = 40 nM), while comparator is not a known 5-HT3 ligand |
| Conditions | Inhibition of [3H]-GR-65,630 binding to 5-HT3 receptor expressed in NG 108-15 cells |
Why This Matters
This demonstrates a distinct receptor selectivity profile, justifying its use over simpler analogs for projects targeting the 5-HT3 receptor.
- [1] BindingDB. BDBM50022718: 1-(5-Chloro-2-methoxy-phenyl)-piperazine (CHEMBL61778). View Source
